
Sodium;formaldehyde;hydrogen sulfite;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Sodium; formaldehyde; hydrogen sulfite; urea” is a complex chemical entity that combines the properties of sodium, formaldehyde, hydrogen sulfite, and urea. Each of these components contributes unique characteristics to the compound, making it valuable in various industrial and scientific applications. Sodium is a highly reactive metal, formaldehyde is a simple aldehyde, hydrogen sulfite is a sulfur-containing anion, and urea is an organic compound with significant applications in agriculture and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of formaldehyde with sodium hydrogen sulfite and urea under controlled conditions. The process begins with the preparation of sodium hydrogen sulfite by reacting sulfur dioxide with sodium hydroxide. Formaldehyde is then introduced to the sodium hydrogen sulfite solution, followed by the addition of urea. The reaction is carried out under alkaline conditions to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure optimal yield and purity. The use of catalysts and temperature control is crucial in achieving efficient production. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The formaldehyde component can be oxidized to formic acid under specific conditions.
Reduction: Hydrogen sulfite can be reduced to sulfide in the presence of reducing agents.
Substitution: Urea can undergo substitution reactions with other compounds, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formic acid and other carboxylic acids.
Reduction: Sulfides and thiols.
Substitution: Various urea derivatives and formaldehyde adducts.
Applications De Recherche Scientifique
The compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Formaldehyde: Acts as a cross-linking agent, forming covalent bonds with proteins and nucleic acids.
Hydrogen Sulfite: Functions as a reducing agent, participating in redox reactions.
Urea: Serves as a nitrogen source and stabilizer in biochemical processes.
Sodium: Enhances the solubility and reactivity of the compound in aqueous solutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bisulfite: Similar in its sulfur content and reducing properties.
Urea-formaldehyde resin: Shares the urea and formaldehyde components but differs in its polymeric structure.
Sodium sulfite: Contains sulfur and sodium but lacks the formaldehyde and urea components.
Uniqueness
The uniqueness of this compound lies in its combination of properties from sodium, formaldehyde, hydrogen sulfite, and urea. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
Propriétés
Numéro CAS |
55348-77-1 |
|---|---|
Formule moléculaire |
C2H7N2NaO5S |
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
sodium;formaldehyde;hydrogen sulfite;urea |
InChI |
InChI=1S/CH4N2O.CH2O.Na.H2O3S/c2-1(3)4;1-2;;1-4(2)3/h(H4,2,3,4);1H2;;(H2,1,2,3)/q;;+1;/p-1 |
Clé InChI |
IWPHLXUOTCOPHZ-UHFFFAOYSA-M |
SMILES canonique |
C=O.C(=O)(N)N.OS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


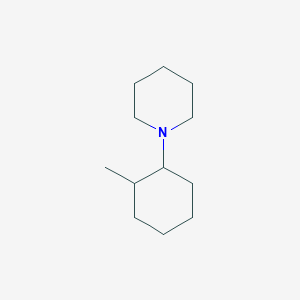

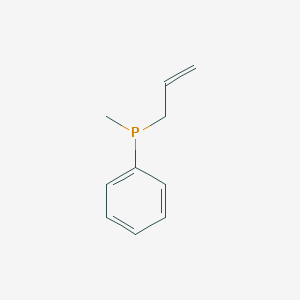


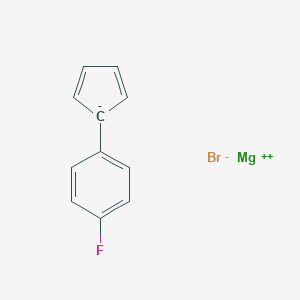
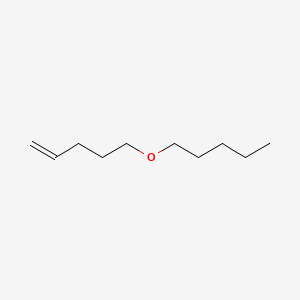
methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
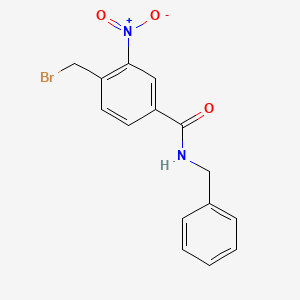
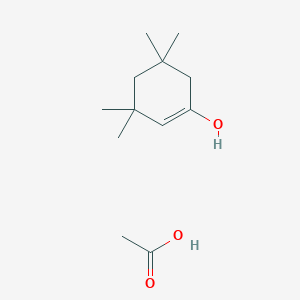
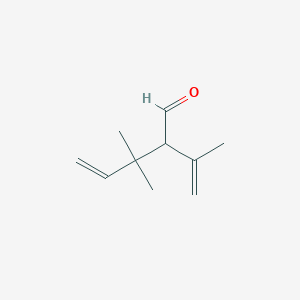
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
